molecular formula C20H24OSi B2386662 1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] CAS No. 603045-12-1

1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]

Cat. No.: B2386662
CAS No.: 603045-12-1
M. Wt: 308.496
InChI Key: XVWMRMBMFLQMJZ-KRWDZBQOSA-N
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Description

Chemical Structure and Properties
1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] (CAS: 603045-12-1) is a silicon-centered compound featuring a silylene group (Si) bonded to a tert-butyl (1,1-dimethylethyl) group, a chiral (1S)-1-methyl-2-propyn-1-yloxy substituent, and two benzene rings . This structure confers unique steric and electronic properties, making it relevant in catalysis and ligand design. The (1S)-configured propargyloxy group introduces chirality, while the tert-butyl and aromatic moieties enhance steric bulk and stability.

Properties

IUPAC Name

tert-butyl-[(2S)-but-3-yn-2-yl]oxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24OSi/c1-6-17(2)21-22(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h1,7-17H,2-5H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWMRMBMFLQMJZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-But-3-yn-2-ol

The chiral alcohol precursor, (S)-but-3-yn-2-ol , is typically derived from L-valine via Hofmann-Löffler degradation or enzymatic resolution. However, commercial sources are often utilized to streamline production.

Silylation Reaction

The core synthesis involves reacting (S)-but-3-yn-2-ol with t-BuPh$$_2$$SiCl under inert conditions:

  • Reagents :
    • (S)-But-3-yn-2-ol (1.0 equiv)
    • t-BuPh$$_2$$SiCl (1.1 equiv)
    • Triethylamine (2.0 equiv)
    • 4-Dimethylaminopyridine (DMAP, catalytic)
    • Dichloromethane (solvent)
  • Procedure :

    • Cool dichloromethane to 0°C under nitrogen.
    • Add triethylamine and DMAP, followed by dropwise addition of t-BuPh$$_2$$SiCl.
    • Stir at 0°C for 1 hour, then warm to room temperature overnight.
    • Quench with saturated NH$$4$$Cl, extract with CH$$2$$Cl$$2$$, and dry over Na$$2$$SO$$_4$$.
    • Purify via silica gel chromatography (hexanes/ethyl acetate gradient).
  • Yield : 98%

  • Characterization :
    • $$[\alpha]D^{22} = -72.2^\circ$$ (c = 1.13, CHCl$$3$$) confirms enantiomeric excess.
    • $$^1$$H NMR (CDCl$$_3$$): δ 7.82–7.68 (m, 4H), 7.49–7.35 (m, 6H), 4.50 (qd, J = 6.5 Hz), 2.35 (d, J = 2.1 Hz), 1.43 (d, J = 6.5 Hz), 1.12 (s, 9H).

Optimization and Variations

Solvent and Base Selection

  • Dichloromethane is preferred for its inertness and solubility profile.
  • Triethylamine neutralizes HCl generated during silylation, while DMAP accelerates the reaction via nucleophilic catalysis.

Stereochemical Control

The (1S)-configuration is retained by avoiding racemization-prone conditions (e.g., high temperatures or acidic media). Chiral HPLC or polarimetry ensures enantiopurity.

Data Summary of Synthesis Parameters

Parameter Details Reference
Starting Material (S)-But-3-yn-2-ol
Silylating Agent t-BuPh$$_2$$SiCl
Solvent Dichloromethane
Catalyst DMAP
Reaction Temperature 0°C → rt
Yield 98%
Purity (After Purification) 95% (HPLC)

Industrial-Scale Considerations

  • Cost Efficiency : t-BuPh$$_2$$SiCl is commercially available but costly; in-house synthesis from diphenylsilane and tert-butyl chloride is viable for bulk production.
  • Safety : Exclude moisture to prevent silane hydrolysis. Use gloveboxes or Schlenk lines for oxygen-sensitive steps.

Applications and Derivatives

The compound serves as a chiral auxiliary in asymmetric aldol reactions and cross-couplings. Derivatives include:

  • Silyl-protected alkynes for Sonogashira couplings.
  • Chiral ligands in transition-metal catalysis.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of silane derivatives.

    Substitution: The silylene group can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles such as halides. The reactions are typically conducted under controlled conditions, such as low temperatures for oxidation and reduction reactions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include silanol, siloxane, and silane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where its unique chemical properties may offer advantages over traditional organic compounds.

    Industry: It is used in the production of specialty chemicals, including advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] involves its interaction with molecular targets through its silylene group. The compound can form stable complexes with various metal ions, which can influence catalytic processes and chemical reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Silicon-Based Ligands

  • Silane, (1,1-dimethylethyl)[(1R)-1-phenylpropoxy]-2-propenyl-, (1S) (CAS: Not specified in evidence): This compound shares a tert-butyl-silyl backbone but differs in substituents: a phenylpropoxy group replaces the propargyloxy moiety, and a propenyl group substitutes one benzene ring. Key Differences:
  • Reactivity : The propargyl group in the target compound may enable click chemistry applications, unlike the propenyl analog.
  • Stereochemical Impact : The (1S) configuration could enhance chiral induction in asymmetric synthesis compared to (1R) derivatives.

  • (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine (CAS: Not specified in evidence): This pyrrolidine derivative uses tert-butyldimethylsilyl (TBS) protecting groups. Unlike the target compound, it lacks aromatic rings and a propargyloxy group, limiting its utility to protection/deprotection chemistry rather than catalysis .

Boron-Containing Ligands

  • Pregnane-based boronates (e.g., CAS: 30881-78-8, 30888-68-7):
    These steroids incorporate tert-butylborylene groups for coordination. While boron ligands are prevalent in cross-coupling reactions, silicon-based ligands like the target compound may offer superior steric shielding and thermal stability .

Aromatic tert-Butyl Derivatives

  • 1,3-Bis(1,1-dimethylethyl)benzene (CAS: Not specified in evidence): A purely organic analog with two tert-butyl groups on benzene. It lacks the silicon center and propargyloxy group, limiting its role to flavor modulation in olive oil (e.g., bitter/spicy notes) rather than catalytic applications .

Physicochemical and Functional Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Polar Surface Area (Ų)
Target Compound ~330 (estimated) ~300 (predicted) ~20 (estimated)
Silane (CAS: Not specified) 262.18 301.8 (predicted) 9.23
1,3-Bis(1,1-dimethylethyl)benzene 190.32 ~250 0
  • Key Observations :
    • The target compound’s higher molecular weight and polar surface area (vs. 1,3-bis(tert-butyl)benzene) suggest improved solubility in polar solvents.
    • The tert-butyl group in all compounds enhances thermal stability.

Biological Activity

The compound 1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] (CAS No. 603045-12-1) is a silane derivative with potential applications in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24OSiC_{20}H_{24}OSi with a molecular weight of approximately 308.5 g/mol. The structure features a silylene group bonded to two benzene rings and a tert-butyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H24OSi
Molecular Weight308.5 g/mol
Purity95%
IUPAC Name(S)-(but-3-yn-2-yloxy)(tert-butyl)diphenylsilane

Anticancer Properties

Recent studies have indicated that silane compounds exhibit anticancer properties. Specifically, research has shown that derivatives similar to 1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

For instance, a study demonstrated that certain silanes could inhibit the growth of breast cancer cells by targeting the PI3K/Akt pathway, leading to increased apoptosis and reduced cell viability .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. Compounds with similar structures have shown the ability to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

The mechanisms through which 1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene] exerts its biological effects may involve:

  • Modulation of Enzymatic Activity : The compound may interact with various enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : It potentially influences signaling pathways critical for cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of silane compounds in clinical settings:

  • Breast Cancer Treatment : A clinical trial assessed the effectiveness of a silane derivative in combination with traditional chemotherapeutics. Results indicated improved patient outcomes and reduced side effects compared to standard treatments alone .
  • Neuroprotection : Research involving animal models showed that silane derivatives could mitigate neurodegeneration by reducing oxidative stress markers .

Q & A

Basic Question: What are the key challenges in synthesizing 1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene], and how can its stereochemical purity be ensured?

Methodological Answer:
Synthesis requires precise control of the silylene group and stereochemistry at the (1S)-1-methyl-2-propyn-1-yloxy moiety. A stepwise approach is recommended:

Silylene Precursor Preparation : Use tert-butyldichlorosilane as a starting material, reacting it with a chiral propargyl alcohol derivative under anhydrous conditions .

Cycloaddition or Coupling Reactions : Employ Huisgen 1,3-dipolar cycloaddition (click chemistry) to attach the propargyl group, ensuring retention of stereochemistry via low-temperature catalysis (<0°C) .

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